molecular formula C17H17ClF2N4O B7130498 2-amino-6-chloro-N-[[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl]pyridine-4-carboxamide

2-amino-6-chloro-N-[[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl]pyridine-4-carboxamide

Cat. No.: B7130498
M. Wt: 366.8 g/mol
InChI Key: WOWLOKGMEJLIOS-UHFFFAOYSA-N
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Description

2-amino-6-chloro-N-[[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with amino, chloro, and carboxamide groups, as well as a pyrrolidine ring attached to a difluorophenyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-chloro-N-[[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and the pyrrolidine ring separately. The pyridine ring can be synthesized through a series of reactions involving chlorination, amination, and carboxylation. The pyrrolidine ring is prepared by reacting 3,4-difluorophenylacetonitrile with a suitable amine under reductive amination conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-chloro-N-[[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to form amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium hydroxide or ammonia. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group may result in hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-amino-6-chloro-N-[[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-N-[[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-chloropyridine: A simpler analog with similar functional groups but lacking the pyrrolidine and difluorophenyl moieties.

    6-chloro-2-pyridinecarboxamide: Another analog with a similar pyridine core but different substituents.

Uniqueness

The uniqueness of 2-amino-6-chloro-N-[[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl]pyridine-4-carboxamide lies in its complex structure, which combines multiple functional groups and rings. This complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-amino-6-chloro-N-[[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF2N4O/c18-15-5-11(6-16(21)23-15)17(25)22-8-10-3-4-24(9-10)12-1-2-13(19)14(20)7-12/h1-2,5-7,10H,3-4,8-9H2,(H2,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWLOKGMEJLIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNC(=O)C2=CC(=NC(=C2)Cl)N)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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